[2-oxo-5-(pyrrolidin-1-ylcarbonyl)-1,3-benzoxazol-3(2H)-yl]acetic acid
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Overview
Description
[2-oxo-5-(pyrrolidin-1-ylcarbonyl)-1,3-benzoxazol-3(2H)-yl]acetic acid: is a complex organic compound featuring a benzoxazole ring fused with a pyrrolidine moiety and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-oxo-5-(pyrrolidin-1-ylcarbonyl)-1,3-benzoxazol-3(2H)-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Pyrrolidine Moiety: The benzoxazole intermediate is then reacted with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine to form the pyrrolidin-1-ylcarbonyl group.
Acetic Acid Group Addition: Finally, the acetic acid group is introduced via a nucleophilic substitution reaction, often using bromoacetic acid as the reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated benzoxazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, [2-oxo-5-(pyrrolidin-1-ylcarbonyl)-1,3-benzoxazol-3(2H)-yl]acetic acid can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound has potential applications in medicinal chemistry, particularly as a scaffold for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicinal research, derivatives of this compound could be explored for their therapeutic potential. The presence of the benzoxazole and pyrrolidine moieties suggests possible activity as enzyme inhibitors or receptor modulators.
Industry
In the material science industry, this compound could be used in the synthesis of novel polymers or as a precursor for materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which [2-oxo-5-(pyrrolidin-1-ylcarbonyl)-1,3-benzoxazol-3(2H)-yl]acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzoxazole ring can interact with aromatic residues in proteins, while the pyrrolidine moiety can enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-oxo-1-pyrrolidinylacetic acid: Similar in structure but lacks the benzoxazole ring.
Benzoxazole-2-carboxylic acid: Contains the benzoxazole ring but lacks the pyrrolidine moiety.
Pyrrolidine-2-carboxylic acid: Contains the pyrrolidine ring but lacks the benzoxazole moiety.
Uniqueness
The uniqueness of [2-oxo-5-(pyrrolidin-1-ylcarbonyl)-1,3-benzoxazol-3(2H)-yl]acetic acid lies in its combined structural features, which allow for a wide range of chemical reactivity and potential biological activity. The presence of both the benzoxazole and pyrrolidine rings provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
2-[2-oxo-5-(pyrrolidine-1-carbonyl)-1,3-benzoxazol-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c17-12(18)8-16-10-7-9(3-4-11(10)21-14(16)20)13(19)15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSVIFREUUSHRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)OC(=O)N3CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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